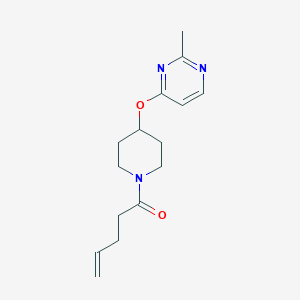
5-Bromo-4-chloro-2-cyclopropylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-cyclopropylpyridine hydrochloride is a chemical compound with the CAS Number: 2031260-81-6 . It has a molecular weight of 268.97 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrClN.ClH/c9-6-4-11-8 (3-7 (6)10)5-1-2-5;/h3-5H,1-2H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point is not specified .Aplicaciones Científicas De Investigación
Halogen Atom Migration in Halogeno-Derivatives of Pyridine Research on halogenated derivatives of dihydroxypyridine, which are structurally related to 5-Bromo-4-chloro-2-cyclopropylpyridine hydrochloride, has shown that halogen atoms can migrate between different positions on the pyridine ring. This property is important for understanding the reactivity and potential applications of these compounds in various chemical reactions (Hertog & Schogt, 2010).
Synthesis and Reactivity of Halogenated Dihydroxypyridine The synthesis of halogenated derivatives of dihydroxypyridine, including bromo and chloro derivatives, has been described in research. These compounds, including those similar to this compound, demonstrate significant reactivity towards other halogens, which can be explored for various synthetic applications (Kolder & Hertog, 2010).
Antiviral Activity of Halogenated Pyrimidines Research on halogenated pyrimidines, which are structurally related to this compound, has shown that these compounds can have antiviral activity. This includes inhibitory effects against retroviruses, highlighting the potential of such compounds in the development of antiviral drugs (Hocková et al., 2003).
Catalyzed Amination of Polyhalopyridines The catalyzed amination of polyhalopyridines, including compounds similar to this compound, is a key reaction in organic synthesis. This process can lead to the formation of amino-substituted pyridines, which are important intermediates in pharmaceutical and chemical synthesis (Ji, Li & Bunnelle, 2003).
Synthesis of Cyclopropane-Based Compounds Research involving the synthesis of cyclopropane-based compounds, which are structurally related to this compound, has shown their potential in producing compounds with herbicidal and fungicidal activity. This illustrates the role of such structures in agricultural chemistry (Tian, Song, Wang & Liu, 2009).
Solid Phase Synthesis of Pyridine-Based Derivatives The use of a chloro-bromopyridine scaffold, similar to this compound, for solid-phase synthesis has been explored. This approach is significant for the development of libraries of pyridine-based synthons and chromophores, useful in various chemical syntheses (Pierrat, Gros & Fort, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-cyclopropylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-6-4-11-8(3-7(6)10)5-1-2-5;/h3-5H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPIPBFAESGCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=C2)Cl)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2031260-81-6 |
Source


|
| Record name | 5-bromo-4-chloro-2-cyclopropylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2878560.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)


![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)



![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)